molecular formula C9H15NO2 B13644333 Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate

Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B13644333
M. Wt: 169.22 g/mol
InChI Key: HCMJOTMAYTXGHE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbene.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and base catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (3r,4r)-4-propylpyrrolidine-3-carboxylate
  • Rac-methyl (3r,4r)-4-cyclopentylpyrrolidine-3-carboxylate
  • Rac-methyl (3r,4r)-3-(trifluoroacetamido)piperidine-4-carboxylate

Uniqueness

Rac-methyl (3r,4r)-4-cyclopropylpyrrolidine-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity and selectivity.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

HCMJOTMAYTXGHE-JGVFFNPUSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2CC2

Canonical SMILES

COC(=O)C1CNCC1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.